5-Pyridin-3-ylcyclohexane-1,3-dione
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Overview
Description
5-Pyridin-3-ylcyclohexane-1,3-dione is a heterocyclic compound with the molecular formula C11H11NO2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-ylcyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . This method is preferred due to its convenience and the avoidance of more hazardous reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
5-Pyridin-3-ylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Pyridin-3-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-Pyridin-3-ylcyclohexane-1,3-dione is unique due to its specific structure, which includes a pyridine ring attached to a cyclohexane-1,3-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-pyridin-3-ylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-4-9(5-11(14)6-10)8-2-1-3-12-7-8/h1-3,7,9H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGAOKAHPKIJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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